(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester
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Description
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, also known as (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester, is a useful research compound. Its molecular formula is C25H25NO6 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester and its derivatives have been synthesized for various scientific applications, including the study of their activity against specific targets. For instance, this compound has been used as a precursor in the synthesis of molecules with potential activity against Mycobacterium tuberculosis. The synthesis process involves reactions with pyrazinoyl chloride to produce compounds with varying degrees of antimicrobial activity. Specifically, derivatives of this compound have shown MIC values indicating potential efficacy against tuberculosis, compared to standard TB drugs like pyrazinamide (Pinheiro et al., 2007).
Molecular Synthesis Optimization
Another significant application is in the optimization of molecular structures for enhanced biological activity. For example, derivatives of (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester have been synthesized as part of efforts to develop potent peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists are crucial for their antidiabetic activity in rodent models of type 2 diabetes. The research involves modifying the N-2-benzoylphenyl moiety of specific agonists to enhance their activity in cell-based assays of PPARgamma activity (Cobb et al., 1998).
properties
IUPAC Name |
methyl (2S)-3-(3-hydroxy-4-phenylmethoxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c1-30-24(28)21(26-25(29)32-17-19-10-6-3-7-11-19)14-20-12-13-23(22(27)15-20)31-16-18-8-4-2-5-9-18/h2-13,15,21,27H,14,16-17H2,1H3,(H,26,29)/t21-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUVERDUHRJKJQ-NRFANRHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462140 |
Source
|
Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |
CAS RN |
105229-41-2 |
Source
|
Record name | (S)-2-Benzyloxycarbonylamino-3-(4-benzyloxy-3-hydroxy-phenyl)-propionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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